3-methyl-6-amino-2(3H)-benzothiazolone

Overview

Description

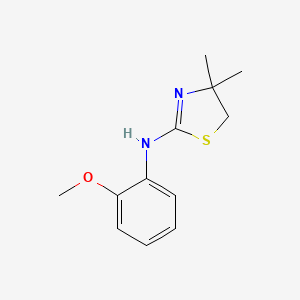

3-methyl-6-amino-2(3H)-benzothiazolone, also known as MBT, is a heterocyclic organic compound that has been used in a variety of scientific research applications. MBT is a versatile compound that has been used in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a fluorescent probe for biochemical studies.

Scientific Research Applications

Antitumor Activity

One of the notable applications of benzothiazole derivatives is in the development of antitumor agents. Research has shown that fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity against certain human breast cancer cell lines, with specific derivatives demonstrating broad spectrum antitumor activity (Hutchinson et al., 2001). These compounds have been further explored for their pharmaceutical properties and potential as clinical candidates (Hutchinson et al., 2002). Additionally, benzothiazole-derived DNA adducts have been identified in sensitive tumor cells, suggesting a mechanism for their antitumor efficacy (Leong et al., 2003).

Synthesis of Novel Compounds

Benzothiazole derivatives have served as key intermediates in the synthesis of novel compounds with potential biological activities. For instance, novel 3-(6-substituted-1,3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones have been synthesized and investigated for their anti-inflammatory and antibacterial activities (Srivastav et al., 2009). Moreover, novel heterocyclic 4-thiazolidinone derivatives of nicotinic acid with 2-amino-6-methylbenzothiazole have been prepared, showcasing significant antimicrobial activity (Patel & Shaikh, 2010).

Chemical Synthesis and Biological Mechanisms

Benzothiazole derivatives have contributed to the understanding of chemical synthesis techniques and biological mechanisms. Research has involved the efficient synthesis of these compounds and the exploration of their reactions with selected nucleophiles (Pingle et al., 2006). Additionally, the role of CYP1A1 in modulating the antitumor properties of 2-(4-amino-3-methylphenyl)benzothiazoles has been examined, highlighting the importance of metabolic pathways in their antitumor activity (Chua et al., 2000).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on their specific biological activity .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their specific structure and biological activity .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the specific conditions under which they are used .

properties

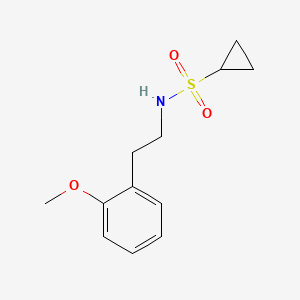

IUPAC Name |

6-amino-3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDGBEKVJJKVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-2-heptyn-1-ol](/img/structure/B2778188.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2778190.png)

![Methyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B2778198.png)

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)

![6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2778204.png)

![2-(6-Methylpyridazin-3-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2778205.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2778206.png)